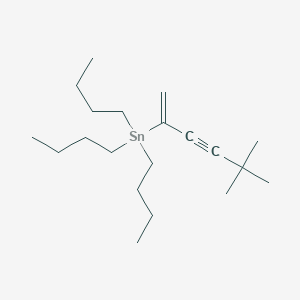
Stannane, tributyl(4,4-dimethyl-1-methylene-2-pentynyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stannane, tributyl(4,4-dimethyl-1-methylene-2-pentynyl)- is a chemical compound with the molecular formula C20H38Sn. It is a type of organotin compound, which means it contains a tin atom bonded to carbon atoms. Organotin compounds are widely used in various industrial applications due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Stannane, tributyl(4,4-dimethyl-1-methylene-2-pentynyl)- typically involves the reaction of tributylstannane with 4,4-dimethyl-1-methylene-2-pentynyl halide under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Stannane, tributyl(4,4-dimethyl-1-methylene-2-pentynyl)- may involve large-scale reactors and more stringent control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Stannane, tributyl(4,4-dimethyl-1-methylene-2-pentynyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: It can be reduced to form lower oxidation state organotin compounds.
Substitution: The tributyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of organotin derivatives.
Wissenschaftliche Forschungsanwendungen
Stannane, tributyl(4,4-dimethyl-1-methylene-2-pentynyl)- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound can be used in studies involving organotin toxicity and its effects on biological systems.
Medicine: Research into potential therapeutic applications of organotin compounds includes their use as antifungal and anticancer agents.
Industry: It is used in the production of polymers, coatings, and other materials due to its stabilizing properties.
Wirkmechanismus
The mechanism by which Stannane, tributyl(4,4-dimethyl-1-methylene-2-pentynyl)- exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can form bonds with other atoms or molecules, leading to changes in their chemical properties. This interaction can affect biological pathways, such as enzyme activity and cellular signaling, which is why organotin compounds are of interest in medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Stannane, tributyl(4-methyl-1-methylene-2-pentynyl)-
- Stannane, tributyl(4,4-dimethyl-1-methylene-2-butynyl)-
- Stannane, tributyl(4,4-dimethyl-1-methylene-2-hexynyl)-
Uniqueness
Stannane, tributyl(4,4-dimethyl-1-methylene-2-pentynyl)- is unique due to the specific arrangement of its molecular structure, which imparts distinct chemical properties. The presence of the 4,4-dimethyl-1-methylene-2-pentynyl group influences its reactivity and stability, making it suitable for specific applications that other similar compounds may not be able to fulfill.
Eigenschaften
CAS-Nummer |
650605-93-9 |
|---|---|
Molekularformel |
C20H38Sn |
Molekulargewicht |
397.2 g/mol |
IUPAC-Name |
tributyl(5,5-dimethylhex-1-en-3-yn-2-yl)stannane |
InChI |
InChI=1S/C8H11.3C4H9.Sn/c1-5-6-7-8(2,3)4;3*1-3-4-2;/h1H2,2-4H3;3*1,3-4H2,2H3; |
InChI-Schlüssel |
NOVRRAAJGIDZNX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C(=C)C#CC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















